molecular formula C17H12N2O2S B292022 6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile

6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B292022
M. Wt: 308.4 g/mol
InChI Key: SOFXUHJECJDJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the pyridinecarbonitrile family, which has been shown to have a range of biological activities. In

Mechanism of Action

6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile is metabolized in the brain to form a toxic metabolite, MPP+, which selectively damages dopaminergic neurons. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death. The selective toxicity of 6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile to dopaminergic neurons is due to the high expression of dopamine transporters in these cells.
Biochemical and Physiological Effects:
6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has been shown to induce Parkinson's-like symptoms in animal models, including tremors, rigidity, and bradykinesia. These symptoms are due to the selective loss of dopaminergic neurons in the substantia nigra. 6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.

Advantages and Limitations for Lab Experiments

6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has several advantages for use in lab experiments, including its ability to selectively damage dopaminergic neurons and induce Parkinson's-like symptoms in animal models. However, there are also several limitations to its use, including the fact that it is toxic and must be handled with care. Additionally, the mechanisms of 6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile-induced neurodegeneration may not fully recapitulate the pathophysiology of Parkinson's disease in humans.

Future Directions

There are several future directions for research on 6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile, including the development of new synthesis methods to improve the yield and purity of the compound. Additionally, there is a need for further studies to elucidate the mechanisms of 6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile-induced neurodegeneration and to identify potential therapeutic targets. Finally, there is a need for the development of new animal models that more closely mimic the pathophysiology of Parkinson's disease in humans.

Synthesis Methods

6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile can be synthesized using a variety of methods, including the reaction of 3-methoxybenzaldehyde with 2-thiophenecarboxaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with potassium cyanide to form the pyridinecarbonitrile ring. The synthesis of 6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has been used extensively in scientific research due to its ability to selectively damage dopaminergic neurons in the brain. This property has made it a valuable tool for studying Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. 6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has been shown to induce Parkinson's-like symptoms in animal models, making it a useful tool for studying the disease and testing potential therapies.

properties

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-2-oxo-4-thiophen-2-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C17H12N2O2S/c1-21-12-5-2-4-11(8-12)15-9-13(16-6-3-7-22-16)14(10-18)17(20)19-15/h2-9H,1H3,(H,19,20)

InChI Key

SOFXUHJECJDJQP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CS3

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CS3

Origin of Product

United States

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